6-bromo-4-N-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-N-methylquinoline-3,4-diamine typically involves the bromination of N4-methylquinoline-3,4-diamine. The reaction conditions often include the use of bromine or a bromine-containing compound as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N4-methylquinoline-3,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or water, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction Reactions: Products can range from quinoline N-oxides to reduced amine derivatives.
Scientific Research Applications
6-Bromo-N4-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-N-methylquinoline-3,4-diamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and amine functional groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the N4-methyl and diamine groups, making it less versatile in chemical reactions.
N4-Methylquinoline-3,4-diamine: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness
6-Bromo-N4-methylquinoline-3,4-diamine is unique due to the presence of both bromine and N4-methyl groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6-bromo-4-N-methylquinoline-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-13-10-7-4-6(11)2-3-9(7)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNIGOMKEYQJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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